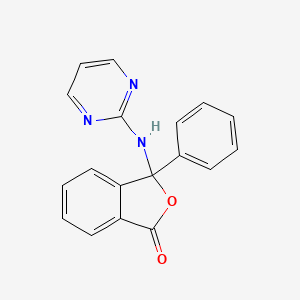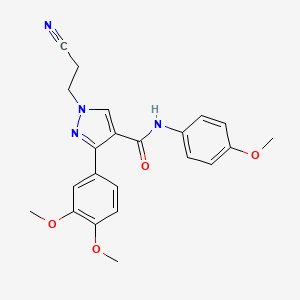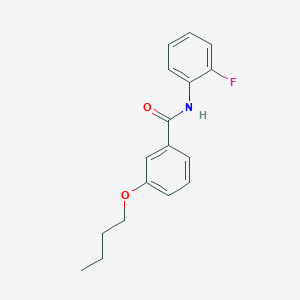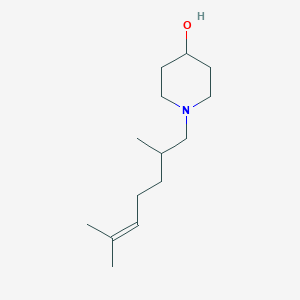
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one, also known as PPA-BF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential application in various scientific research fields.
Mechanism of Action
The mechanism of action of 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one is not fully understood. However, it has been reported to modulate various cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Furthermore, it has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Furthermore, it has been reported to induce apoptosis in cancer cells and inhibit their proliferation and migration.
Advantages and Limitations for Lab Experiments
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various experimental conditions. Furthermore, it has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has some limitations, such as its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has great potential for further research and development. Future studies could focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacological properties. Furthermore, 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one could be evaluated for its potential application in other scientific research fields, such as neurodegenerative diseases, cardiovascular disorders, and metabolic disorders.
Synthesis Methods
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one can be synthesized using a multi-step process. The first step involves the condensation of 2-aminopyrimidine with benzaldehyde, followed by the cyclization of the resulting intermediate with 2-hydroxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
properties
IUPAC Name |
3-phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-16-14-9-4-5-10-15(14)18(23-16,13-7-2-1-3-8-13)21-17-19-11-6-12-20-17/h1-12H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNWWIGNAUZFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)

![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)
